molecular formula C20H19FN2O2 B6639908 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile

4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile

Cat. No. B6639908
M. Wt: 338.4 g/mol
InChI Key: VHLNRDIBNGAXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile, also known as JNJ-40411813, is a novel and potent inhibitor of the glycine transporter 1 (GlyT1). This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment.

Mechanism of Action

4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile works by inhibiting the reuptake of glycine, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the availability of glycine, this compound enhances the activity of NMDA receptors, which are involved in learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain, including increased glycine levels, enhanced NMDA receptor activity, and modulation of glutamate and GABA neurotransmission. These effects are thought to underlie the cognitive-enhancing and anxiolytic effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile is its high potency and selectivity for GlyT1, which makes it a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.

Future Directions

There are several potential future directions for research on 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of longer-acting formulations of this compound, which could improve its clinical utility. Additionally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and anxiolytic effects of this compound, and to identify potential biomarkers of treatment response.

Synthesis Methods

The synthesis of 4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile involves several steps, including the reaction of 4-(4-fluorobenzyl)piperidine with ethyl 4-cyanobenzoate, followed by hydrolysis and cyclization to form the desired compound. This process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

4-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various neurological and psychiatric disorders. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. In humans, this compound has been found to be well-tolerated and effective in improving cognitive function in patients with schizophrenia and major depressive disorder.

properties

IUPAC Name

4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-18-7-5-15(6-8-18)19(24)16-9-11-23(12-10-16)20(25)17-3-1-14(13-22)2-4-17/h1-8,16,19,24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLNRDIBNGAXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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